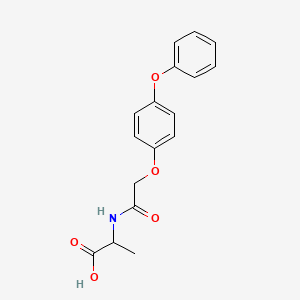
2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione” is a complex organic molecule. It contains a tetrahydropyran ring, an azetidine ring, and an isoindoline-1,3-dione moiety . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The isoindoline-1,3-dione moiety is a bicyclic structure containing a benzene ring fused to a lactam ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related compounds involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The tetrahydropyran ring, azetidine ring, and isoindoline-1,3-dione moiety each contribute to the overall structure . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Tetrahydropyran is a colorless volatile liquid . The azetidine ring is less strained than the three-membered aziridine system; as a result, azetidines show few of the exceptional properties associated with aziridines .Orientations Futures
Mécanisme D'action
Target of Action
This compound is structurally related to tetrahydropyran , which is commonly used as a protecting group in organic synthesis . .
Mode of Action
The mode of action of this compound is not explicitly reported in the available literature. Given its structural similarity to tetrahydropyran, it may interact with biological targets in a similar manner. Tetrahydropyran derivatives are known to form ethers with alcohols , which could potentially alter the function of target proteins or enzymes.
Biochemical Pathways
It’s possible that the compound could affect pathways involving proteins or enzymes that interact with tetrahydropyran or its derivatives
Result of Action
Given its structural similarity to tetrahydropyran, it may have similar effects, such as forming ethers with alcohols . .
Propriétés
IUPAC Name |
2-[1-(oxan-4-yl)azetidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)16(20)18(15)12-9-17(10-12)11-5-7-21-8-6-11/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKDVGPFKCQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)
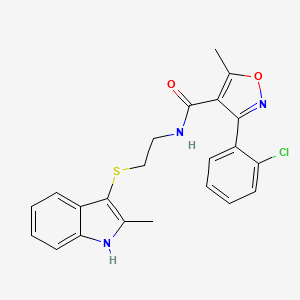
![1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole](/img/structure/B3005300.png)
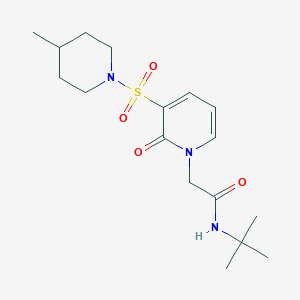
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B3005302.png)
![1-Cyclohexyl-4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3005304.png)
![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)
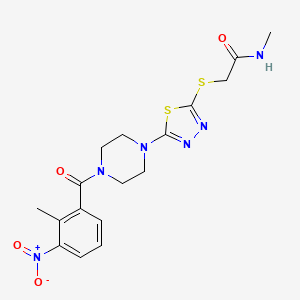
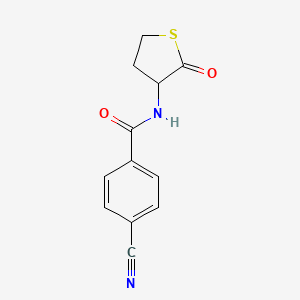

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)
![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
